2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide
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Overview
Description
2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and an isoxazole ring attached to the amide group. The molecular formula of this compound is C10H4F5N2O, and it has a molecular weight of 264.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide typically involves the following steps:
Preparation of 2,3,4,5,6-pentafluorobenzoyl chloride: This can be achieved by reacting 2,3,4,5,6-pentafluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of 5-methyl-3-isoxazolylamine: This intermediate can be synthesized by reacting 5-methylisoxazole with ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various nucleophiles.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors, leading to altered cellular responses.
Signal Transduction Pathways: The compound could affect various signal transduction pathways, influencing cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentafluorobenzamide: Lacks the isoxazole ring, making it less complex.
N-(5-methyl-3-isoxazolyl)benzamide: Lacks the fluorine atoms, resulting in different chemical properties.
2,3,4,5,6-pentafluoro-N-(3-isoxazolyl)benzamide: Similar structure but with a different substitution pattern on the isoxazole ring.
Uniqueness
2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide is unique due to the combination of multiple fluorine atoms and the isoxazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its potential bioactivity in medicinal chemistry.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F5N2O2/c1-3-2-4(18-20-3)17-11(19)5-6(12)8(14)10(16)9(15)7(5)13/h2H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGFHZBZKSRWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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